molecular formula C3H3F5O B3040657 Pentafluoroethyl methyl ether CAS No. 22410-44-2

Pentafluoroethyl methyl ether

Cat. No.: B3040657
CAS No.: 22410-44-2
M. Wt: 150.05 g/mol
InChI Key: GCDWNCOAODIANN-UHFFFAOYSA-N
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Description

Pentafluoroethyl methyl ether is a chemical compound with the molecular formula C3H3F5O. It is known for its unique properties, including a low boiling point and high density. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoroethyl methyl ether can be synthesized through several methods, including the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of ethers, including this compound, often involves sulfuric-acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: Pentafluoroethyl methyl ether undergoes several types of chemical reactions, including:

    Acidic Cleavage: This reaction involves the cleavage of the ether bond using strong acids like hydrobromic acid or hydroiodic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, ethers generally resist oxidation and reduction under mild conditions.

Common Reagents and Conditions:

    Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solutions.

    Oxidation and Reduction: Strong oxidizing or reducing agents under controlled conditions.

Major Products:

Scientific Research Applications

Pentafluoroethyl methyl ether is used in various scientific research applications, including:

Comparison with Similar Compounds

    Ethyl Methyl Ether: Similar in structure but lacks the fluorine atoms, resulting in different physical and chemical properties.

    Diethyl Ether: Commonly used as a solvent and anesthetic, but less reactive due to the absence of fluorine atoms.

    Tetrahydrofuran: A cyclic ether with different reactivity and applications.

Uniqueness: Pentafluoroethyl methyl ether is unique due to the presence of fluorine atoms, which impart high stability and reactivity. This makes it particularly useful in applications requiring inertness and resistance to degradation .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-methoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWNCOAODIANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5OCH3, C3H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871517
Record name Pentafluoromethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22410-44-2
Record name Pentafluoromethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluoromethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2-pentafluoro-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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